molecular formula C11H15N3O2 B2983366 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2188360-05-4

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2983366
CAS No.: 2188360-05-4
M. Wt: 221.26
InChI Key: UWXMKERAFAOBLQ-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two carbon atoms, two nitrogen atoms, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

  • Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate precursors such as amidoximes or nitriles under acidic or basic conditions.

  • Piperidine Derivative Formation: Piperidine can be reacted with halogenated intermediates to form the piperidine derivative.

  • Coupling Reaction: The final step involves the coupling of the 3-Methyl-1,2,4-oxadiazole with the piperidine derivative to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can be carried out to replace functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with altered substituents on the piperidine ring or oxadiazole ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infections.

  • Industry: The compound finds applications in the manufacturing of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is compared with other similar oxadiazole derivatives, such as 1,2,4-oxadiazole-3-carboxamide and 1,2,4-oxadiazole-5-carboxamide These compounds share structural similarities but may differ in their functional groups and biological activities

List of Similar Compounds

  • 1,2,4-oxadiazole-3-carboxamide

  • 1,2,4-oxadiazole-5-carboxamide

  • 1,2,4-oxadiazole-3-thiol

  • 1,2,4-oxadiazole-5-thiol

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-3-10(15)14-6-4-9(5-7-14)11-12-8(2)13-16-11/h3,9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXMKERAFAOBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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